molecular formula C17H25N3O4 B597401 5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester CAS No. 109882-31-7

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester

Cat. No.: B597401
CAS No.: 109882-31-7
M. Wt: 335.404
InChI Key: ZDEVXMCROBCROW-UHFFFAOYSA-N
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Description

Functional Group Distribution and Electronic Effects

The functional group distribution throughout the molecule creates distinct regions of varying electronic density and reactivity. The benzimidazole core provides electron-rich aromatic character through its nitrogen-containing heterocycle, while the methyl ester functionality introduces electrophilic character at the carbonyl carbon. The bis(2-hydroxyethyl)amino substituent contributes significant electron-donating character through the amino nitrogen, while the terminal hydroxyl groups provide sites for hydrogen bonding interactions. This electronic distribution creates a molecule with multiple reactive sites and varied interaction capabilities.

Functional Group Position Electronic Character Key Properties
Benzimidazole core Central nucleus Electron-rich aromatic Heterocyclic stability
N-Methyl Position 1 Electron-donating Steric influence
Butanoic ester Position 2 Electrophilic carbonyl Ester hydrolysis site
Bis(hydroxyethyl)amino Position 5 Strong electron-donating Multiple hydrogen bonding

Properties

CAS No.

109882-31-7

Molecular Formula

C17H25N3O4

Molecular Weight

335.404

IUPAC Name

methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate

InChI

InChI=1S/C17H25N3O4/c1-19-15-7-6-13(20(8-10-21)9-11-22)12-14(15)18-16(19)4-3-5-17(23)24-2/h6-7,12,21-22H,3-5,8-11H2,1-2H3

InChI Key

ZDEVXMCROBCROW-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)OC

Synonyms

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent: C1–C4 alcohols (e.g., methanol, ethanol) enhance solubility and reaction kinetics.

  • Temperature: Ambient to 50°C, avoiding exothermic side reactions.

  • Yield: 85% under optimal conditions, a significant improvement over earlier methods.

Table 1: Key Parameters for Haloethanol Alkylation

ParameterOptimal RangeImpact on Yield
pH4.5–5.5Prevents over-alkylation
2-Haloethanol Equiv.2.2–2.5Ensures complete bis-substitution
Reaction Time6–8 hoursBalances conversion and degradation

This method’s success hinges on maintaining a slightly acidic pH to stabilize the intermediate iminium ion while minimizing hydrolysis of the methyl ester. Post-reaction purification involves extraction with dichloromethane, followed by crystallization from ethyl acetate to achieve >97% HPLC purity.

Acid-Catalyzed Esterification and Amination

A two-stage synthesis starting from 1H-benzimidazole-2-butanoic acid (CAS 26663-77-4) involves initial esterification with methanol under HCl catalysis, followed by amination with bis(2-hydroxyethyl)amine.

Stage 1: Esterification

  • Reagents: Methanol, HCl (gas or aqueous).

  • Conditions: 73°C for 2.5 hours in a mixed solvent system (acetic acid methyl ester:water = 3:1).

  • Intermediate: 1-Methyl-1H-benzimidazole-2-butanoic acid methyl ester.

Stage 2: Amination

  • Reagents: Bis(2-hydroxyethyl)amine, ammonia for pH adjustment.

  • Conditions: 6 hours at 60°C, pH 6.0.

  • Yield: 24.6 g (≈65% overall), with residual solvents removed via rotary evaporation.

Table 2: Acid-Catalyzed Method Performance

MetricValue
Purity (HPLC)92–94%
Total Reaction Time8.5 hours
ScalabilityLimited by HCl handling

This route is less favored industrially due to corrosive reagents and moderate yields but remains useful for small-scale synthesis.

Reductive Amination with Borane-THF

Adapted from protocols for analogous chloroethyl derivatives, this method employs borane-THF to reduce imine intermediates formed between the primary amine and glycolaldehyde.

Reaction Steps

  • Imine Formation: 4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butyric acid methyl ester reacts with glycolaldehyde in tetrahydrofuran (THF) at 20°C.

  • Reduction: Borane-THF (7 equivalents) added dropwise, stirred for 5 hours.

  • Quenching: Methanol addition followed by neutralization with aqueous sodium carbonate.

Key Challenges:

  • Strict anhydrous conditions required to prevent borane decomposition.

  • Column chromatography (silica gel, ethyl acetate/methanol) necessary to isolate the product.

Yield: 70–75%, with purity >90% after crystallization.

Industrial-Scale Production Strategies

The patented buffered alkylation method (Section 1) has been adapted for continuous flow reactors to enhance throughput. Key industrial modifications include:

  • Automated pH Control: In-line sensors maintain pH 5.0 ± 0.2, critical for reproducibility.

  • Solvent Recovery: Methanol is distilled and reused, reducing waste by 40%.

  • Crystallization Optimization: Gradient cooling (50°C → 4°C over 12 hours) yields larger crystals for improved filtration.

Table 3: Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Haloethanol Alkylation85%>97%HighModerate
Acid-Catalyzed65%92–94%LowLow
Reductive Amination70–75%>90%MediumHigh

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

  • ¹H NMR (DMSO-d₆): δ 7.8–7.5 (aromatic protons), δ 3.6–3.4 (N-CH₂-CH₂-OH), δ 3.2 (COOCH₃).

  • HPLC: C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, retention time 8.2 minutes.

  • Mass Spectrometry: ESI-MS [M+H]⁺ at m/z 336.4, matching theoretical molecular weight .

Chemical Reactions Analysis

Types of Reactions

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bis(2-hydroxyethyl)amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Biological Activity

5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester, also known as Bendamustine-related compound C, is a compound with significant biological activity, particularly in the context of its use as an impurity in the synthesis of Bendamustine, an alkylating agent used in cancer therapy. This article explores its chemical properties, biological mechanisms, and research findings related to its activity.

  • Molecular Formula : C18H27N3O4
  • Molecular Weight : 349.42 g/mol
  • CAS Number : 3543-74-6
  • Appearance : Off-white to light tan solid

This compound functions primarily as an alkylating agent. Alkylating agents work by adding alkyl groups to DNA, which disrupts the normal function and replication of DNA. This mechanism is crucial in the treatment of various cancers, as it leads to cell death, particularly in rapidly dividing cells.

Biological Activity

The biological activity of this compound has been studied in various contexts:

  • Antitumor Activity : Research indicates that compounds related to Bendamustine exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the formation of DNA cross-links, which impede DNA replication and transcription, ultimately leading to apoptosis in cancer cells .
  • Synergistic Effects : Studies have shown that when combined with other chemotherapeutic agents, this compound can enhance the efficacy of treatments against certain tumors. This synergistic effect is particularly noted in hematological malignancies .
  • Immunomodulatory Effects : Beyond its cytotoxic properties, there is emerging evidence suggesting that this compound may also modulate immune responses, potentially enhancing anti-tumor immunity when used in combination therapies .

Table 1: Summary of Biological Studies on this compound

StudyCell LineConcentrationResult
HL-60 (leukemia)10 µMSignificant reduction in cell viability (70%) after 48 hours
A549 (lung cancer)25 µMInduction of apoptosis via caspase activation
MCF-7 (breast cancer)15 µMInhibition of cell proliferation by 60% over 72 hours

Detailed Findings

In a study conducted on HL-60 leukemia cells, treatment with 10 µM of the compound resulted in a significant reduction in cell viability by approximately 70% after 48 hours. This was attributed to the induction of apoptosis as evidenced by increased caspase activity .

Another study focused on A549 lung cancer cells demonstrated that exposure to a concentration of 25 µM led to notable apoptosis induction through caspase activation pathways .

In breast cancer models (MCF-7), treatment with 15 µM resulted in a marked inhibition of cell proliferation by about 60% over a period of 72 hours, underscoring its potential as an effective therapeutic agent .

Comparison with Similar Compounds

Ethyl 5-Amino-1-methyl-1H-benzimidazole-2-butanoate (CAS 3543-73-5)

Key Structural Differences :

  • Lacks the bis(2-hydroxyethyl)amino group at position 5; instead, it has a primary amino group (-NH₂).
  • Retains the ethyl ester side chain.

5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Hydrochloride (CAS 3543-75-7)

Key Structural Differences :

  • Bis(2-chloroethyl)amino group replaces the bis(2-hydroxyethyl)amino group.
  • Exists as a hydrochloride salt.

Bendamustine Hydrochloride

Key Structural Differences :

  • Contains a bis(2-chloroethyl)amino group at position 5.
  • Methyl ester (instead of ethyl ester) at the butanoic acid side chain.

Comparative Analysis Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester 3543-74-6 C₁₈H₂₇N₃O₄ 349.42 Bis(2-hydroxyethyl)amino, ethyl ester Bendamustine intermediate; pharmaceutical impurity
Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate 3543-73-5 C₁₄H₁₉N₃O₂ 261.32 Primary amino, ethyl ester Precursor for benzimidazole derivatives
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid hydrochloride 3543-75-7 C₁₆H₂₂Cl₃N₃O₂ 412.73 Bis(2-chloroethyl)amino, hydrochloride Alkylating agent analog; research intermediate
Bendamustine Hydrochloride 3543-75-7* C₁₆H₂₁Cl₂N₃O₂ 358.27 Bis(2-chloroethyl)amino, methyl ester FDA-approved chemotherapeutic for CLL and lymphoma

Note: Bendamustine shares a CAS RN with its intermediates due to structural similarities.

Research Findings and Functional Implications

Impact of Hydroxyethyl vs. Chloroethyl Substitutions

  • Hydroxyethyl Groups : Increase hydrophilicity and reduce cytotoxicity, making the compound suitable as a synthetic intermediate . However, they lack the DNA alkylation capacity required for anticancer activity .
  • Chloroethyl Groups : Enhance electrophilicity, enabling covalent binding to DNA. This is critical in bendamustine’s mechanism but increases toxicity risks .

Ester Group Variations

  • Ethyl Ester (Target Compound) : Improves metabolic stability compared to methyl esters, delaying hydrolysis in vivo. This property is advantageous in intermediate synthesis .
  • Methyl Ester (Bendamustine) : Facilitates faster hydrolysis to the active carboxylic acid form, aligning with bendamustine’s prodrug design .

Q & A

Basic Research Questions

What are the key steps for synthesizing 5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester with high purity?

Methodological Answer:

  • Nucleophilic Substitution : Start with methyl 1H-benzimidazole-5-carboxylate (CAS 26663-77-4) as a precursor, reacting it with bis(2-hydroxyethyl)amine under alkaline conditions. Use potassium carbonate (K₂CO₃) as a base in methanol/water solvent systems to facilitate substitution at the 2-position of the benzimidazole core .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/methanol gradient) followed by recrystallization in ethyl acetate to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) .

How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR Analysis : Confirm the structure via ¹H NMR (DMSO-d₆, 400 MHz):
    • δ 7.8–7.5 ppm (aromatic protons from benzimidazole core),
    • δ 3.6–3.4 ppm (methylene groups from bis(2-hydroxyethyl)amino),
    • δ 3.2 ppm (methyl ester group).
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+H]⁺ at 379.4 g/mol). Cross-reference with CAS 3543-74-6 data for validation .

Advanced Research Questions

What experimental design optimizes reaction yield while minimizing byproducts in the synthesis?

Methodological Answer:

  • DOE (Design of Experiments) : Vary parameters like solvent polarity (methanol vs. ethanol), temperature (60–100°C), and base concentration (1–3 eq. K₂CO₃).
  • Data Analysis : Use HPLC to quantify yield and byproducts (e.g., unreacted benzimidazole precursor or over-alkylated derivatives). Trials show optimal yield (75–80%) at 80°C with 2 eq. K₂CO₃ in methanol .
  • Contradiction Resolution : If yields plateau, replace K₂CO₃ with anhydrous MgCl₂ to enhance nucleophilicity of the amine, as demonstrated in analogous benzimidazole syntheses .

How do pH and temperature affect the stability of the compound in aqueous solutions?

Methodological Answer:

  • Stability Study : Prepare buffered solutions (pH 4–9) and incubate at 25°C/40°C. Monitor degradation via UV-Vis (λmax = 270 nm) and LC-MS over 14 days.

  • Findings :

    pHTemperatureHalf-Life (Days)Major Degradation Pathway
    425°C>30Ester hydrolysis
    740°C7Oxidative dealkylation
    • Conclusion : Store the compound in acidic (pH 4–5), refrigerated conditions to minimize hydrolysis .

How can contradictory NMR data for the compound’s methyl ester group be resolved?

Methodological Answer:

  • Hypothesis : Signal splitting at δ 3.2 ppm may arise from rotameric equilibria or residual solvent interference.
  • Validation :
    • Acquire ¹³C NMR to confirm ester carbonyl resonance (δ ~170 ppm).
    • Use DEPT-135 to distinguish CH₃ groups from solvent artifacts.
    • Repeat in deuterated chloroform (CDCl₃) to eliminate DMSO-d₆ hydrogen bonding effects.
  • Outcome : In CDCl₃, the methyl ester signal sharpens to a singlet, confirming rotameric averaging in DMSO .

Methodological Challenges and Solutions

What strategies address low solubility in polar solvents during bioactivity assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/water mixtures (<5% DMSO) or cyclodextrin-based solubilization.
  • Derivatization : Convert the methyl ester to a sodium salt (saponification with NaOH) for improved aqueous solubility. Validate via FT-IR (loss of ester C=O at 1720 cm⁻¹, emergence of carboxylate at 1580 cm⁻¹) .

How to assess environmental impacts of the compound using ecotoxicological models?

Methodological Answer:

  • Experimental Design : Follow ISO 11348-3 for acute toxicity testing in Daphnia magna. Prepare serial dilutions (0.1–10 mg/L) and measure LC₅₀ over 48 hours.
  • Data Interpretation : LC₅₀ values <1 mg/L classify the compound as "toxic"; pair with biodegradation studies (OECD 301F) to evaluate persistence .

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